sodium;propanoate

Food Preservative Bakery Formulation Science

Choose sodium propionate for chemical leavening systems (cakes, tortillas, pie fillings)—unlike calcium propionate, it preserves product volume and texture. For aquafeed targeting 56-day shelf life, procure at 5.0 g/kg; avoid 3.33 g/kg which impairs growth. Against Penicillium expansum, it outperforms potassium sorbate in suppressing carcinogenic patulin synthesis. Note: sodium propionate is corrosive (GHS07, H312/H319); budget for enhanced PPE, corrosion-resistant storage, and worker training as part of total cost of ownership.

Molecular Formula C3H5NaO2
Molecular Weight 96.06 g/mol
Cat. No. B7799902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;propanoate
Molecular FormulaC3H5NaO2
Molecular Weight96.06 g/mol
Structural Identifiers
SMILESCCC(=O)[O-].[Na+]
InChIInChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1
InChIKeyJXKPEJDQGNYQSM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 45 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Propionate (E281) for Industrial Procurement: Baseline Properties and Regulatory Status


Sodium propanoate (sodium propionate, CAS 137-40-6) is the sodium salt of propionic acid, functioning as an acid-type antimicrobial preservative [1]. Its primary mechanism involves the intracellular accumulation of propionate and competitive inhibition of essential microbial metabolic pathways, with optimal activity observed under acidic conditions where the undissociated acid form dominates [1]. The compound is characterized by high aqueous solubility and hygroscopic properties . It is generally recognized as safe (GRAS) by the FDA and has an Acceptable Daily Intake (ADI) without specific numerical limitation established by JECFA, reflecting its metabolic fate as a normal intermediate in mammalian metabolism [2].

Why Sodium Propionate Cannot Be Swapped Blindly for Other Propionate Salts


Substituting one propionate salt for another without formulation verification introduces substantial technical and safety risk. The choice of cation—sodium versus calcium or potassium—directly alters critical physicochemical parameters including aqueous solubility (which governs uniform dispersion in doughs and liquid systems [1]), hygroscopic behavior, and ion-specific interactions with other functional ingredients such as chemical leavening agents [2]. Furthermore, safety profiles diverge markedly: sodium propionate is classified as corrosive to skin, eyes, and mucous membranes, whereas calcium propionate is not classified as an irritant [3]. These differences render generic, like-for-like substitution untenable in both food manufacturing and animal feed production environments.

Quantitative Differentiation of Sodium Propionate Against Key Comparators: A Procurement Evidence Guide


Solubility Advantage for Liquid and Semi-Solid Formulations vs. Calcium Propionate

Sodium propionate demonstrates substantially higher aqueous solubility compared to calcium propionate, a critical factor for uniform dispersion in liquid media and doughs. The reported solubility for sodium propionate at 15-20°C ranges from 100 g/100 mL to 39.85 g/100 mL, whereas calcium propionate exhibits a lower solubility of approximately 39.9 g/100 mL at 20°C, with other sources confirming it is 'less soluble than sodium propionate' [1]. This quantitative difference directly impacts processing efficiency and homogeneity.

Food Preservative Bakery Formulation Science Solubility

Preservation of Chemical Leavening Activity vs. Calcium Propionate in Baked Goods

Calcium ions from calcium propionate can interfere with the action of chemical leavening agents (e.g., baking powder systems), reducing gas production and product volume. Sodium propionate, utilizing a sodium cation, does not exhibit this interference, making it the preferred choice for chemically leavened products such as cakes, tortillas, and pie fillings [1][2]. This is a functional, not antimicrobial, differentiation.

Bakery Leavening Agents Formulation Compatibility Food Preservation

Antifungal Efficacy and Mycotoxin Suppression vs. Potassium Sorbate

While potassium sorbate demonstrated superior growth inhibition of Penicillium expansum at commercial bakery concentrations, sodium propionate was a more effective inhibitor of patulin synthesis, a nephrotoxic mycotoxin [1]. This differential activity against fungal metabolism versus biomass growth has significant implications for food safety risk management.

Mycotoxin Control Patulin Antifungal Food Safety

Safety and Handling: Corrosive Hazard Profile vs. Calcium Propionate

The EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) explicitly classified sodium propionate as corrosive to the skin, the eye, and mucous membranes, whereas calcium propionate is not classified as an irritant [1][2]. This regulatory classification mandates different handling procedures, personal protective equipment (PPE), and facility design for sodium propionate.

Worker Safety Occupational Health Corrosion Regulatory Compliance

Optimized Aquafeed Preservation and Feed Utilization vs. Untreated Control

In a 56-day trial with African catfish (Clarias gariepinus), inclusion of sodium propionate (NaP) at 5.0 g/kg feed significantly improved feed utilization and slowed feed deterioration. Without NaP, the optimal storage time was 28 days [1]. NaP treatment slowed feed deterioration in a dose-dependent manner, with 5.0 g/kg identified as the optimal level, while a lower dose of 3.33 g/kg actually decreased growth performance [1].

Aquaculture Feed Preservation Growth Performance Feed Deterioration

Sodium Propionate: Evidence-Based Application Scenarios for Procurement


Chemically Leavened Bakery Products Requiring Mold Inhibition Without Volume Loss

For cakes, tortillas, pie fillings, and other products reliant on chemical leavening systems (e.g., baking powder), sodium propionate is the clear procurement choice over calcium propionate. The quantitative evidence confirms that calcium ions from calcium propionate can interfere with leavening action, while sodium propionate preserves expected product volume and texture [1]. This ensures consistent product quality and minimizes production waste.

Aquafeed Production Aiming to Extend Shelf Life and Optimize Feed Conversion

Feed manufacturers targeting a 56-day shelf life for aquafeeds should procure sodium propionate for inclusion at exactly 5.0 g/kg feed. A direct trial in African catfish demonstrated that this dose improves feed utilization and slows deterioration, effectively doubling the viable storage window compared to untreated feed (28 days) [2]. Formulators must strictly avoid the counterproductive 3.33 g/kg dose, which was shown to reduce growth performance [2].

Formulations Where Mycotoxin (Patulin) Risk Mitigation Is a Critical Control Point

In applications susceptible to Penicillium expansum contamination (e.g., fruit-based fillings, certain baked goods), the procurement decision may favor sodium propionate over potassium sorbate. Direct comparative evidence shows that while sorbate is a stronger growth inhibitor, sodium propionate is more effective at suppressing the synthesis of the carcinogenic mycotoxin patulin [3]. This provides a differentiated food safety benefit that extends beyond simple spoilage prevention.

Scenarios Mandating Stringent Occupational Health and Safety Protocols

Procurement and plant operations teams must account for the divergent safety classifications of propionate salts. Unlike calcium propionate, sodium propionate is classified as corrosive to skin, eyes, and mucous membranes [4]. Therefore, its selection necessitates higher-tier personal protective equipment (PPE), specialized storage areas with corrosion-resistant surfaces, and enhanced worker training programs. This directly informs the total cost of ownership.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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